

#### Valiolamine: A Technical Guide for Researchers

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| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Valiolamine |           |  |  |
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**Valiolamine**, with a CAS number of 83465-22-9, is a potent aminocyclitol alpha-glucosidase inhibitor.[1] This technical guide provides an in-depth overview of its chemical properties, biological activity, and relevant experimental protocols for research and development professionals.

## **Core Chemical and Physical Properties**

**Valiolamine** is a water-soluble, basic compound, a characteristic that facilitates its isolation and purification through methods like ion-exchange chromatography.

| Property          | Value        | Source       |
|-------------------|--------------|--------------|
| CAS Number        | 83465-22-9   | [1][2][3][4] |
| Molecular Formula | C7H15NO5     | [1]          |
| Molecular Weight  | 193.20 g/mol | [1]          |

## **Mechanism of Action and Biological Activity**

**Valiolamine** exerts its biological effects primarily through the potent and competitive inhibition of  $\alpha$ -glucosidases. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, **Valiolamine** effectively slows down carbohydrate digestion and glucose absorption.

Its inhibitory activity has been demonstrated against several key  $\alpha$ -glucosidases, making it a molecule of significant interest for the management of type 2 diabetes. Furthermore, its



inhibitory action on endoplasmic reticulum (ER)  $\alpha$ -glucosidases I and II has revealed potential broad-spectrum antiviral applications.

### **Alpha-Glucosidase Inhibition**

**Valiolamine** has shown significant inhibitory potency against various intestinal  $\alpha$ -glucosidases. The following table summarizes its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against different enzymes.

| Enzyme        | Organism/Tissue    | Ki      | IC50     |
|---------------|--------------------|---------|----------|
| Sucrase       | Porcine Intestinal | 30 nM   | 0.049 μΜ |
| Maltase       | Porcine Intestinal | 350 nM  | 2.2 μΜ   |
| Isomaltase    | Porcine Intestinal | 2.7 μΜ  |          |
| α-Glucosidase | Yeast              | 0.19 mM | _        |
| β-Glucosidase | Almond             | 8.1 mM  |          |

### **Antiviral Activity**

Recent studies have highlighted the antiviral potential of **Valiolamine** and its derivatives. By inhibiting host cell ER  $\alpha$ -glucosidases I and II, these compounds can disrupt the proper folding of viral glycoproteins, a critical step for the assembly and maturation of many enveloped viruses. This mechanism has shown efficacy against viruses such as Dengue virus and SARS-CoV-2.

# Experimental Protocols Production and Isolation of Valiolamine from Streptomyces hygroscopicus

This protocol is based on the cultivation of Streptomyces hygroscopicus and subsequent isolation of **Valiolamine** from the fermentation broth.

#### A. Fermentation:



- Prepare a suitable culture medium for Streptomyces hygroscopicus.
- Inoculate the medium with a culture of the microorganism.
- Conduct the cultivation under aerobic conditions, for example, by shaken culture or submerged culture in a liquid medium. The typical fermentation period is 72-168 hours.

#### B. Isolation and Purification:

- Separate the microbial cells from the culture broth by filtration or centrifugation.
- As Valiolamine is a water-soluble basic substance, utilize ion-exchange resin chromatography for initial purification.
- Apply the supernatant to a column packed with a suitable ion-exchange resin.
- · Wash the column to remove unbound impurities.
- Elute Valiolamine using an appropriate buffer.
- Further purify the eluate using techniques such as activated carbon chromatography.
- Concentrate the purified fractions under reduced pressure to obtain **Valiolamine**.

#### In Vitro Alpha-Glucosidase Inhibition Assay

This protocol outlines a general method to determine the  $\alpha$ -glucosidase inhibitory activity of **Valiolamine**.

- Prepare a solution of  $\alpha$ -glucosidase from a suitable source (e.g., yeast, porcine intestine) in a phosphate buffer (pH 6.8).
- Prepare various concentrations of Valiolamine in the same buffer.
- In a 96-well plate, add the enzyme solution to each well.
- Add the different concentrations of Valiolamine to the respective wells. A control well should contain the buffer instead of the inhibitor.



- Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).
- Initiate the enzymatic reaction by adding a substrate solution, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).
- Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
- Stop the reaction by adding a solution of sodium carbonate.
- Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration of Valiolamine and determine the IC50 value.

#### **Antiviral Plaque Reduction Assay**

This protocol provides a general framework for assessing the antiviral activity of **Valiolamine**.

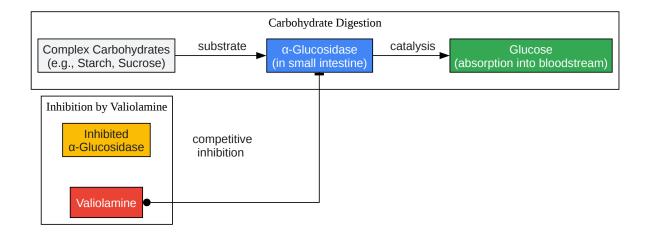
- Seed susceptible host cells in 6-well plates and grow them to form a confluent monolayer.
- Prepare serial dilutions of **Valiolamine** in a serum-free medium.
- Pre-incubate a known titer of the virus with each dilution of **Valiolamine** for 1 hour at 37°C. A control with the virus and no inhibitor should also be prepared.
- Remove the growth medium from the cell monolayers and infect them with the virus-inhibitor mixtures.
- Allow the virus to adsorb for 1-2 hours at 37°C.
- Remove the inoculum and overlay the cell monolayer with a medium containing a low percentage of agarose or methylcellulose and the corresponding concentration of Valiolamine.
- Incubate the plates at 37°C in a CO2 incubator until plaques are visible.
- Fix the cells with a formaldehyde solution and stain with crystal violet.



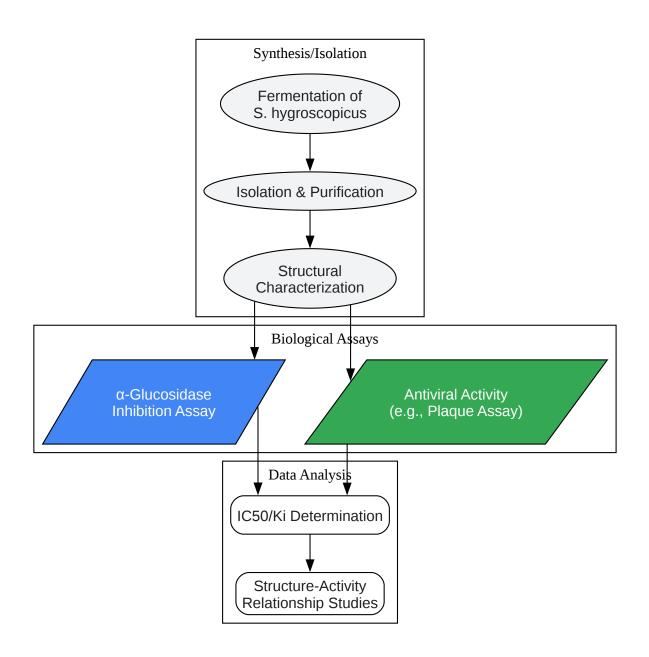
• Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the control. Determine the IC50 value.

## **Visualizations**









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